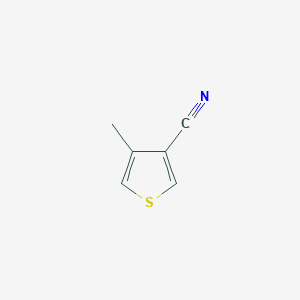

2-(苄硫基)-5-氯苯胺

描述

2-(Benzylthio)-5-chloroaniline is a chemical compound that is part of a broader class of substances known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been studied extensively. For instance, derivatives of benzenesulfonamide with a 5-chloro substituent have been synthesized and evaluated for their anticancer properties . These compounds, which share a chloro-substituted aromatic ring and a sulfur-containing moiety, are of interest due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic aromatic amines. For example, a series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives were synthesized through the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol was achieved by hydrolytic cleavage of a precursor benzothiazole, which was prepared by cyclization of a phenylthiourea . These methods indicate that the synthesis of 2-(Benzylthio)-5-chloroaniline could potentially involve similar strategies, such as the use of chloro-substituted anilines and sulfur-containing reagents.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(Benzylthio)-5-chloroaniline has been elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate was determined, revealing the conformation of the benzothiazole unit and bond lengths within the molecule . These studies provide insights into the geometric parameters that could be expected for 2-(Benzylthio)-5-chloroaniline, such as bond distances and angles, which are crucial for understanding its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of chloro-substituted anilines and related compounds is influenced by the presence of electron-withdrawing groups, such as the chloro group, which can activate the aromatic ring towards nucleophilic substitution reactions. The compounds synthesized in the studies often undergo further reactions to yield a variety of derivatives, such as hydrazides, acetamides, and thiolesters . These reactions are indicative of the versatile chemistry that 2-(Benzylthio)-5-chloroaniline might exhibit, including its potential to participate in condensation, cyclization, and oxidation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-substituted anilines and thioether compounds are characterized by their solubility, melting points, and stability. The presence of a sulfur atom and a chloro group can significantly affect these properties. For example, the metabolic stability of certain benzenesulfonamide derivatives was assessed in the presence of human liver microsomes, indicating that specific substituents can enhance stability . The crystal structure analysis of related compounds provides additional data on molecular conformation, which can influence physical properties such as solubility and crystallinity . These findings suggest that 2-(Benzylthio)-5-chloroaniline would have distinct physical and chemical properties that could be fine-tuned through structural modifications.

科学研究应用

氧化反应和酶研究

- 过氧化物酶,如来自Coprinus cinereus和辣根的酶,可以氧化氯苯胺,如4-氯苯胺,导致各种寡聚体的形成。这些研究提供了关于酶功能和潜在生物技术应用的见解(Holland & Saunders, 1968)(Chang et al., 1999)。

生物修复

- 甲烷生成水层中的微生物可以生物去卤化氯苯胺,如2,3,4,5-四氯苯胺,为受污染环境提供了新颖的生物修复方法(Kuhn & Suflita, 1989)。

光化学研究

- 对4-氯苯胺的光解研究揭示了活性阳离子的生成和随后的反应,为理解光化学过程提供了宝贵信息(Guizzardi et al., 2001)。

合成化学和材料科学

- 2-(苄硫基)-5-氯苯胺衍生物在合成具有抗菌活性和在药物化学中潜在应用的偶氮吡唑啉化合物方面具有应用(Hawaiz & Samad, 2012)。

- 涉及2-(苄硫基)-5-氯苯胺衍生物的四唑基甲基喹啉的合成在抗癌和抗真菌研究中显示出潜力(Shaikh et al., 2017)。

- 在材料科学中,与2-(苄硫基)-5-氯苯胺相关的聚(2-氯苯胺)掺杂甲烷磺酸,显示出对氨气传感应用的潜力(Pandule et al., 2016)。

安全和危害

未来方向

The future directions for research on “2-(Benzylthio)-5-chloroaniline” could include further studies on its synthesis, properties, and potential applications . This could involve the development of more efficient synthesis methods, detailed characterization of its properties, and exploration of its potential uses in various fields .

属性

IUPAC Name |

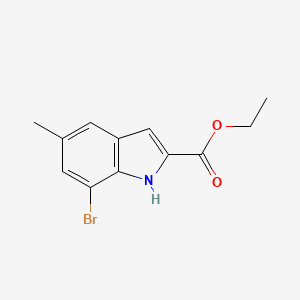

2-benzylsulfanyl-5-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNS/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTODQUNXUTJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504536 | |

| Record name | 2-(Benzylsulfanyl)-5-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylthio)-5-chloroaniline | |

CAS RN |

74462-18-3 | |

| Record name | 2-(Benzylsulfanyl)-5-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

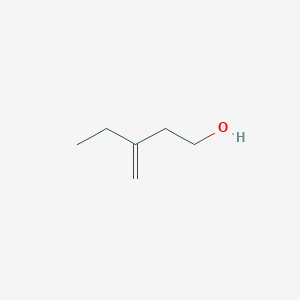

![Benzene, 1-bromo-4-[(1-methylethyl)thio]-](/img/structure/B1338562.png)